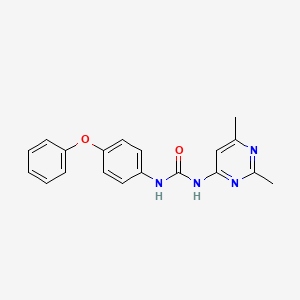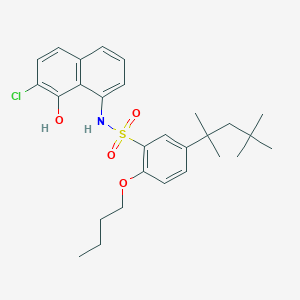![molecular formula C18H21N3OS2 B12574957 Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a unique structure that includes cyclopropyl and tetrahydrobenzothieno pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps. The process begins with the preparation of the cyclopropyl and tetrahydrobenzothieno pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of robust reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, such as in the development of new drugs or treatments.
Industry: It may have applications in the production of specialty chemicals or materials.
作用機序
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
Similar compounds include other acetamide derivatives and molecules containing cyclopropyl or tetrahydrobenzothieno pyrimidine structures. Examples include:
- Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- analogs with different substituents.
- Other cyclopropyl-containing acetamides.
- Tetrahydrobenzothieno pyrimidine derivatives with varying functional groups.
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C18H21N3OS2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N3OS2/c22-14(19-11-7-8-11)9-23-17-15-12-3-1-2-4-13(12)24-18(15)21-16(20-17)10-5-6-10/h10-11H,1-9H2,(H,19,22) |
InChIキー |
FIVBZFLOTHDKGN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4CC4)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)


![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)

![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)


![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
